2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid
CAS No.: 938378-17-7
Cat. No.: VC11613096
Molecular Formula: C11H6F3NO3
Molecular Weight: 257.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938378-17-7 |
|---|---|
| Molecular Formula | C11H6F3NO3 |
| Molecular Weight | 257.2 |
| IUPAC Name | 2-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-4-6(10(17)18)9(16)15-8(5)7/h1-4H,(H,15,16)(H,17,18) |
| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C(=C2)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture and Formula
The compound’s molecular formula is C₁₁H₆F₃NO₃, with a molar mass of 275.17 g/mol. Its SMILES notation, C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C(=C2)C(=O)O, encodes a quinoline backbone featuring:
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A 1,2-dihydroquinoline system with a ketone at position 2.
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A trifluoromethyl (-CF₃) group at position 8, enhancing lipophilicity and metabolic stability.
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A carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation .
The InChIKey JHJVBJAZKDJVGP-UHFFFAOYSA-N confirms its stereochemical uniqueness, while the planar structure facilitates π-π stacking interactions in biological targets .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometric identification, were calculated for common adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 258.03725 | 153.9 |
| [M+Na]+ | 280.01919 | 163.2 |
| [M-H]- | 256.02269 | 149.2 |
These CCS values suggest moderate molecular rigidity, aligning with its fused bicyclic system .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous quinolone-3-carboxylic acids are typically synthesized via:
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Cyclocondensation of isatin derivatives with ketones or aldehydes under basic conditions .
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Amidation of ester precursors using arylalkylamines in xylene at 150°C, as demonstrated for structurally related benzothiazine carboxamides (65–85% yields) .
For example, the reaction of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid with 4-trifluoromethyl-N-methylaniline in dichloromethane, catalyzed by thionyl chloride and triethylamine, achieved a 65% yield of the corresponding carboxamide . This method could be adapted for synthesizing the target compound by substituting appropriate starting materials.
Reaction Optimization
Key parameters influencing yield and purity:
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Solvent choice: Xylene or dichloromethane minimizes hydrolysis side reactions .
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Temperature: Reactions at 4°C–150°C balance reaction kinetics and byproduct formation .
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Water exclusion: Prevents hydrolysis of intermediates to undesired amines .
Analytical Characterization
Chromatographic Profiles
Reverse-phase HPLC (ProntoSIL 120-5-CN column, MeCN:H₂O = 87.3:12.7) of related compounds shows retention times of 8–12 minutes, with UV-Vis λmax at 254 nm . The target compound’s logP (predicted 2.1) suggests similar elution behavior.
Mass Spectrometric Fragmentation
ESI-MS/MS of the [M+H]+ ion (m/z 258.03725) produces a diagnostic fragment at m/z 232, corresponding to loss of COOH (Δm = -46.01) . High-resolution MS would confirm the molecular formula within 3 ppm error.
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